![molecular formula C10H8F4N2OS2 B5307295 2,3,5,6-tetrafluoropyridin-4-yl morpholine-4-carbodithioate](/img/structure/B5307295.png)
2,3,5,6-tetrafluoropyridin-4-yl morpholine-4-carbodithioate
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Overview
Description
2,3,5,6-tetrafluoropyridin-4-yl morpholine-4-carbodithioate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and morpholine and has a unique molecular structure that makes it an attractive candidate for research and development.
Mechanism of Action
The exact mechanism of action of 2,3,5,6-tetrafluoropyridin-4-yl morpholine-4-carbodithioate is not yet fully understood. However, it is believed to interact with specific proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular signaling pathways and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3,5,6-tetrafluoropyridin-4-yl morpholine-4-carbodithioate is its high selectivity for specific proteins and enzymes. This makes it an ideal tool for studying protein-protein interactions and other cellular processes. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research on 2,3,5,6-tetrafluoropyridin-4-yl morpholine-4-carbodithioate. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential direction is the use of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a unique chemical compound that has shown promising potential for various scientific applications. Its high selectivity and specificity for specific proteins and enzymes make it an ideal tool for studying various cellular processes. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2,3,5,6-tetrafluoropyridin-4-yl morpholine-4-carbodithioate involves the reaction of pyridine with morpholine and carbon disulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to achieve high yields and purity of the final product.
Scientific Research Applications
2,3,5,6-tetrafluoropyridin-4-yl morpholine-4-carbodithioate has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a chemical probe for studying protein-protein interactions. This compound has also shown potential as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
(2,3,5,6-tetrafluoropyridin-4-yl) morpholine-4-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N2OS2/c11-5-7(6(12)9(14)15-8(5)13)19-10(18)16-1-3-17-4-2-16/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKAQLTYEGXXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SC2=C(C(=NC(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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